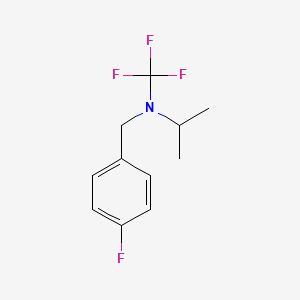
Trihexylarsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihexylarsine is an organoarsenic compound with the chemical formula As(C6H13)3. It is a member of the arsine family, which includes compounds where arsenic is bonded to organic groups. This compound is known for its applications in various fields of chemistry and industry due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trihexylarsine can be synthesized through the reaction of arsenic trichloride with hexylmagnesium bromide. The reaction typically proceeds as follows:
AsCl3+3C6H13MgBr→As(C6H13)3+3MgBrCl
This reaction is carried out under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Trihexylarsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: this compound can participate in substitution reactions where the hexyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: this compound oxide.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trihexylarsine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trihexylarsine involves its ability to form complexes with metal ions. This property makes it useful as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylarsine: Another organoarsenic compound with phenyl groups instead of hexyl groups.
Trimethylarsine: Contains methyl groups instead of hexyl groups.
Uniqueness
Trihexylarsine is unique due to its longer alkyl chains, which impart different solubility and reactivity properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
5852-60-8 |
|---|---|
Molekularformel |
C18H39As |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
trihexylarsane |
InChI |
InChI=1S/C18H39As/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
InChI-Schlüssel |
WBZDESOJNATWDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[As](CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



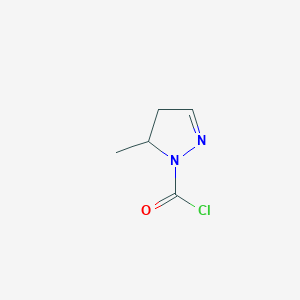



![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13951022.png)
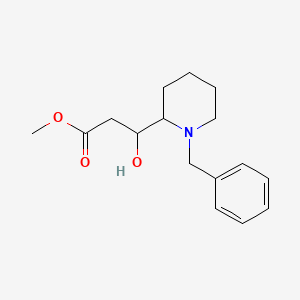
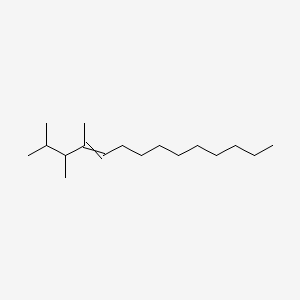
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)

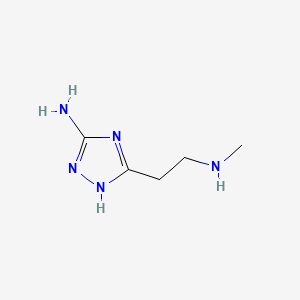
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)

